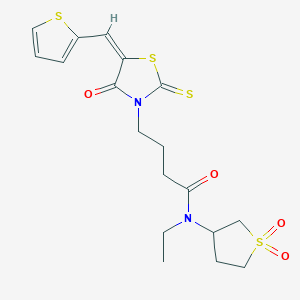

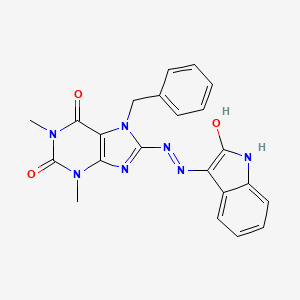

(Z)-7-benzyl-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 2-oxoindoline . It has been synthesized and evaluated as an antitumor agent . The compound has shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‑3, and lung cancer NCI‑H23 .

Synthesis Analysis

The compound has been synthesized through the catalytic asymmetric 1,3-dipolar cycloaddition of N-unprotected 2-oxoindolin-3-ylidene derivatives and azomethine ylides . This process was achieved with AgOAc/TF-BiphamPhos complexes for the first time . The catalytic system performed well over a broad scope of substrates, providing the synthetically useful adducts in high yields and excellent diastereoselectivities and moderate enantioselectivities .Molecular Structure Analysis

The molecular structure of the compound includes a 2-oxoindoline moiety . The compound is a part of a larger group of compounds that have been designed and synthesized as novel small molecules activating procaspase‑3 .Chemical Reactions Analysis

The compound has been involved in the asymmetric 1,3-dipolar cycloaddition of N-unprotected 2-oxoindolin-3-ylidene with azomethine ylides . This reaction was used for the construction of spirooxindole-pyrrolidines bearing four contiguous stereogenic centers .Scientific Research Applications

Polymer Semiconductors

(Z)-7-benzyl-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione derivatives have been used as electron-acceptor building blocks for polymer semiconductors. For instance, a copolymer of IBDF (a closely related derivative) and thiophene demonstrated stable electron transport performance in thin film transistors, suggesting potential applications in electronics (Yan, Sun, & Li, 2013).

Anticonvulsant Properties

Derivatives of this compound have been explored for their central nervous system (CNS) depressant activity and anticonvulsant properties. For example, a series of thiazolidin-4-one derivatives showed good CNS depressant activity and protection in seizure tests, indicating potential therapeutic uses in treating convulsions (Nikalje, Ansari, Bari, & Ugale, 2015).

Anticancer Potential

Certain novel derivatives of this compound have shown significant activity against various cancer cell lines. For instance, chromene-based hydrazones of this derivative displayed considerable activity against colon cancer and leukemia cell lines, suggesting potential in cancer therapy (Abdel‐Aziz, Elsaman, Al‐Dhfyan, Attia, Al-rashood, & Al-Obaid, 2013).

Neurodegenerative Diseases

Research indicates potential applications in treating neurodegenerative diseases. For example, 8-benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones were found to be multitarget drugs with potential for symptomatic as well as disease‐modifying treatment of neurodegenerative diseases (Brunschweiger et al., 2014).

Analgesic Activity

New derivatives of this compound were evaluated for their analgesic and anti-inflammatory effects. Some derivatives, such as benzylamide and 4-phenylpiperazinamide, showed significant analgesic activity, surpassing reference drugs in some tests (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).

Colorimetric Probes for Zn

Derivatives of this compound have been synthesized and studied as colorimetric probes for Zn, showing potential in chemical sensing applications (Shcherban, Kuleshova, Keda, Khilya, Gras, & Volovenko, 2022).

Future Directions

The compound has shown notable cytotoxicity toward three human cancer cell lines . Especially, it exhibited cytotoxicity equal or superior to the positive control PAC‑1, the first procaspase‑3 activating compound . This suggests that the compound could serve as a template for further design and development of novel anticancer agents .

Properties

IUPAC Name |

7-benzyl-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N7O3/c1-27-18-17(20(31)28(2)22(27)32)29(12-13-8-4-3-5-9-13)21(24-18)26-25-16-14-10-6-7-11-15(14)23-19(16)30/h3-11,23,30H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYJQJKOCSGSCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2968248.png)

![Methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2968249.png)

![2-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide](/img/structure/B2968257.png)

![3-[1-(2-Methoxyacetyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2968258.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2968259.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide](/img/structure/B2968263.png)